molecular formula C6H6N4S B3021512 2-Hydrazinylthiazolo[5,4-b]pyridine CAS No. 57135-11-2

2-Hydrazinylthiazolo[5,4-b]pyridine

Cat. No.: B3021512
CAS No.: 57135-11-2
M. Wt: 166.21 g/mol
InChI Key: SBTQTLQQHWLTHH-UHFFFAOYSA-N
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Description

2-Hydrazinylthiazolo[5,4-b]pyridine (CAS 57135-11-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 6 N 4 S, with an average mass of 166.202 g/mol and a monoisotopic mass of 166.031317 . This compound serves as a versatile scaffold for designing novel therapeutic agents, particularly against Mycobacterium tuberculosis (Mtb) . Research has demonstrated that derivatives based on this core structure exhibit potent in vitro antimycobacterial activity against the Mtb H37Rv strain, with some compounds showing minimum inhibitory concentration (MIC) values in the promising range of 6.40–7.14 μM . The mechanism of action for these active compounds is associated with a strong binding interaction with the KasA protein (binding scores of -5.27 to -6.23 kcal mol -1 ), a key enzyme involved in the fatty acid biosynthesis of the mycobacterial cell wall . Furthermore, the broader thiazolo[5,4-b]pyridine scaffold is recognized in oncology research, as related derivatives have been identified as potent inhibitors of various kinases, including c-KIT, which is a promising therapeutic target for cancers like gastrointestinal stromal tumor (GIST) . The molecular hybridization approach, combining the thiazole and hydrazinyl pharmacophores, is often employed in its design to enhance pharmacological properties . This compound is intended for research purposes only in the development of new chemotherapeutic agents and biochemical probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-6-9-4-2-1-3-8-5(4)11-6/h1-3H,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTQTLQQHWLTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431440
Record name Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone
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Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57135-11-2
Record name 2-Hydrazinylthiazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57135-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 2 Hydrazinylthiazolo 5,4 B Pyridine and Its Derivatives

Conventional Multistep Synthetic Routes for Thiazolo[5,4-b]pyridine (B1319707) Scaffolds

Traditional approaches to the thiazolo[5,4-b]pyridine core often involve sequential reactions to build the fused heterocyclic system. These methods, while effective, may require multiple steps and purification processes.

Aminothiazole Ring Formation via Cyclocondensation Reactions

A cornerstone in the synthesis of the thiazolo[5,4-b]pyridine scaffold is the formation of the aminothiazole ring through cyclocondensation reactions. A common strategy involves the reaction of a substituted 2-chloropyridine (B119429) derivative with a thiocyanate (B1210189) salt, such as potassium thiocyanate. nih.gov For instance, the synthesis can commence with a commercially available starting material like 3-amino-5-bromo-2-chloropyridine, which upon reaction with potassium thiocyanate, yields the corresponding aminothiazole derivative. nih.gov

Another well-established method is the acid-catalyzed cyclization of 2-hydroxy-3-thioureidopyridine derivatives. This process typically involves the initial formation of a thiourea (B124793) intermediate by reacting 2-hydroxy-3-aminopyridine with an appropriate isothiocyanate. Subsequent treatment with an acid like trifluoroacetic acid or phosphoric acid under reflux conditions promotes the intramolecular cyclization to furnish the thiazolo[5,4-b]pyridine core. smolecule.com The mechanism of this transformation involves the nucleophilic attack of the sulfur atom of the thiourea onto the pyridine (B92270) ring, followed by the elimination of a water molecule to afford the fused bicyclic system. mdpi.comresearchgate.net

Furthermore, a one-step synthesis has been developed from an appropriately substituted chloronitropyridine and a thioamide or thiourea, which can produce a variety of 2-substituted 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies in Scaffold Assembly (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis and have been effectively utilized in the construction and functionalization of the thiazolo[5,4-b]pyridine scaffold. researchgate.net The Suzuki coupling, in particular, has proven to be a versatile method for introducing aryl or heteroaryl substituents onto the heterocyclic core. nih.govnih.gov

A typical synthetic sequence might involve the initial construction of a brominated thiazolo[5,4-b]pyridine intermediate. This can be achieved through methods such as copper bromide-mediated bromination of an amino-thiazolo[5,4-b]pyridine derivative. nih.gov The resulting bromo-substituted scaffold then serves as a substrate for a subsequent Suzuki coupling reaction with a variety of boronic acids or their pinacol (B44631) esters. nih.govnih.gov For example, a brominated thiazolo[5,4-b]pyridine can be coupled with a phenylboronic acid derivative using a palladium catalyst like Pd(dppf)Cl₂ to introduce a phenyl group at the site of bromination. nih.gov This strategy allows for the synthesis of a diverse library of derivatives with various substituents, which is crucial for structure-activity relationship (SAR) studies. nih.govnih.gov

Emerging Green Chemistry Approaches in 2-Hydrazinylthiazolo[5,4-b]pyridine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. imist.mamdpi.com This has led to the exploration of green chemistry approaches for the synthesis of thiazolo[5,4-b]pyridines, focusing on reducing waste, using safer solvents, and improving energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. nih.govclockss.orgrsc.org This technology has been successfully applied to the synthesis of thiazolo[5,4-b]pyridine derivatives. mdpi.compreprints.org The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov For example, the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine from 3-amino-2-chloropyridine (B31603) and phenyl isothiocyanate can be optimized under microwave conditions. semanticscholar.org In some cases, the addition of a co-solvent like acetonitrile (B52724) can further enhance the reaction efficiency by increasing the polarity of the reaction mixture. semanticscholar.org

Thermal Activation in Sustainable Solvent Systems (e.g., Sabinene)

The use of sustainable, biomass-derived solvents is a key aspect of green chemistry. researchgate.net Sabinene (B1680474), a natural bicyclic monoterpene, has been identified as a promising green solvent for the synthesis of thiazolo[5,4-b]pyridines. mdpi.comresearchgate.netnih.gov It is derived from biomass, has low toxicity, and can be recycled. mdpi.comnih.gov The synthesis of thiazolo[5,4-b]pyridines has been successfully carried out in sabinene under both conventional thermal activation and microwave irradiation. mdpi.comsemanticscholar.orgresearchgate.net For instance, the reaction of 3-amino-2-chloro-5-methylpyridine with phenyl isothiocyanate in sabinene at 160 °C under thermal conditions yielded the desired product. mdpi.comsemanticscholar.org The use of sabinene provides a more sustainable alternative to traditional petroleum-based solvents. mdpi.com

Advanced Techniques in the Preparation of Thiazolo[5,4-b]pyridine Derivatives

Beyond the initial construction of the core scaffold, advanced synthetic techniques are employed to introduce a wide array of functional groups and build complex derivatives. A multi-step synthetic pathway, often incorporating a Suzuki cross-coupling reaction, is a common strategy to generate novel series of substituted thiazolo[5,4-b]pyridine analogues. nih.gov

One such approach starts with a commercially available 2,4-dichloro-3-nitropyridine. nih.gov Through a series of reactions including selective substitution, reduction of the nitro group, and intramolecular cyclization, a key amino-thiazolo[5,4-b]pyridine intermediate is formed. nih.gov This intermediate can then be brominated and subsequently used in Suzuki coupling reactions with various aryl borates to produce the final desired compounds. nih.gov This modular approach allows for the systematic variation of substituents at different positions of the thiazolo[5,4-b]pyridine ring system, facilitating the exploration of their chemical space for various applications.

Chemical Reactivity and Transformation Mechanisms of 2 Hydrazinylthiazolo 5,4 B Pyridine Analogues

Nucleophilic Substitution Reactions on the Fused Pyridine (B92270) and Thiazole (B1198619) Rings

The thiazolo[5,4-b]pyridine (B1319707) ring system is susceptible to nucleophilic substitution reactions, particularly at positions on the pyridine ring that are activated by the electron-withdrawing nature of the fused thiazole ring and the pyridine nitrogen atom. The 2-, 4-, and 6-positions of the pyridine ring are electron-deficient and thus prone to attack by nucleophiles. tandfonline.comuoanbar.edu.iq The reactivity towards nucleophilic substitution is so pronounced that even a powerful base like the hydride ion can be displaced. uoanbar.edu.iq

In analogues of 2-hydrazinylthiazolo[5,4-b]pyridine, the presence of a good leaving group, such as a halogen, at positions 2 or 7 facilitates nucleophilic substitution. For instance, a chlorine atom at the 2-position can be readily displaced by various nucleophiles. evitachem.com Similarly, the synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine involves the substitution of a chlorine atom on the pyridine ring with morpholine. nih.gov The reaction of 2-chloronicotinonitriles with substituted hydrazines to form an intermediate 2-hydrazinopyridine, which then cyclizes, further illustrates the susceptibility of the pyridine ring to nucleophilic attack. d-nb.info

The reaction conditions for these substitutions can vary. For example, a copper bromide mediated bromination of a thiazolo[5,4-b]pyridine derivative has been reported to proceed effectively at room temperature. nih.gov The following table summarizes examples of nucleophilic substitution reactions on the thiazolo[5,4-b]pyridine ring system.

Starting MaterialNucleophileProductReaction ConditionsReference
2-Chloro-6-fluoro-thiazolo[5,4-b]pyridineVarious nucleophiles2-Substituted-6-fluoro-thiazolo[5,4-b]pyridinesSuitable conditions evitachem.com
4-(2-chloro-3-nitropyridin-4-yl)morpholinePotassium thiocyanate (B1210189)4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholineAcetic acid, 80 °C nih.gov
2-chloronicotinonitrilesSubstituted hydrazines2-hydrazinopyridines (intermediate)Not specified d-nb.info
Amino thiazolo[5,4-b]pyridine derivativeCopper bromideBromo-thiazolo[5,4-b]pyridine derivativeRoom temperature nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution on the thiazolo[5,4-b]pyridine ring system is directed to the more electron-rich positions. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. tandfonline.com However, the fused thiazole ring can influence the regioselectivity. Molecular orbital calculations on 3-amino-6-chloropyridine suggest that the 2-position is favored for attack by an electrophile like thiocyanogen. tandfonline.com

In the broader context of pyridine chemistry, electrophilic substitution occurs at the 3- and 5-positions, which are relatively more electron-rich. tandfonline.com For the thiazolo[5,4-b]pyridine scaffold, the specific substitution pattern will depend on the existing substituents on the ring. For instance, the presence of activating groups can direct electrophiles to specific positions on either the pyridine or the thiazole ring.

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group at the 2-position of the thiazolo[5,4-b]pyridine ring is a versatile functional group that can undergo a variety of chemical transformations, making it a key handle for the synthesis of more complex heterocyclic systems.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a fundamental transformation for extending the molecular framework and introducing new functionalities. The reaction of this compound with various carbonyl compounds would be expected to proceed under mild conditions, often with acid or base catalysis, to yield stable hydrazone derivatives. researchgate.net

An analogous reaction is the condensation of 2-aminobenzohydrazide with various aldehydes and ketones. researchgate.net With aldehydes, hydrazones are formed, while with certain ketones, further cyclization can occur to produce quinazoline (B50416) derivatives. researchgate.net This suggests that the hydrazones derived from this compound could also serve as intermediates for subsequent cyclization reactions.

Hydrazinyl CompoundCarbonyl CompoundProduct TypeReference
2-AminobenzohydrazideAldehydesHydrazone researchgate.net
2-AminobenzohydrazideKetonesSpiro-quinazolines researchgate.net

Intramolecular Cyclization Pathways and Heterocycle Annulation

The hydrazinyl group and the adjacent nitrogen atom of the thiazole ring in this compound provide a reactive dyad that can participate in intramolecular cyclization reactions to form new fused heterocyclic rings. These reactions are pivotal for the synthesis of triazolo-fused systems.

For example, the reaction of 2-hydrazinylpyridines, formed in situ, can spontaneously undergo cyclization to form a pyrazole (B372694) fragment, leading to the pyrazolo[3,4-b]pyridine system. d-nb.info Similarly, the reaction of enaminonitriles with benzohydrazides can lead to the formation of 1,2,4-triazolo[1,5-a]pyridines through a sequence of transamidation, intramolecular attack of the nitrogen lone pair on the nitrile, and subsequent condensation. mdpi.com

Another key transformation is the oxidative cyclization of amidine-bearing 1,2,4,5-tetrazines to afford triazolo[1,5-b] evitachem.comresearchgate.netsmolecule.comtetrazines. beilstein-journals.org This highlights a common strategy where the hydrazinyl moiety is first converted to an amidine or a similar intermediate, which then undergoes cyclization. The synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine involves an intramolecular cyclization of a thiocyanate intermediate to construct the thiazolo[5,4-b]pyridine skeleton. nih.gov

Rearrangement Reactions in Related Thiazolo[5,4-b]pyridine Systems (e.g., Boulton–Katritzky Rearrangement of Hydrazones)

The Boulton–Katritzky rearrangement is a significant transformation in heterocyclic chemistry, involving the rearrangement of a five-membered heterocyclic ring system. While not directly reported for hydrazones of this compound in the provided context, the rearrangement of related systems suggests its potential applicability.

A notable example is the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.orgbeilstein-journals.org This reaction leads to the formation of 3-hydroxy-2-(2-aryl evitachem.comevitachem.comtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org The rearrangement is initiated by a base and involves the opening of the isoxazole (B147169) ring followed by cyclization to form the triazole ring. beilstein-journals.orgbeilstein-journals.org The success of this rearrangement is dependent on the substituents on the arylhydrazone moiety. beilstein-journals.org

The tandem C–N coupling/Boulton–Katritzky rearrangement of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate (B1224126) provides a rapid route to evitachem.comresearchgate.nettriazolo[1,5-a]pyridines, further demonstrating the utility of this rearrangement in constructing fused triazole systems. rsc.org

Role and Mechanisms of Action in Chemical Biology and Advanced Medicinal Chemistry Research

The Thiazolo[5,4-b]pyridine (B1319707) Scaffold as a Privileged Structure in Rational Drug Design

The thiazolo[5,4-b]pyridine core is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation is attributed to its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets. researchgate.netnih.gov Its structural similarity to naturally occurring purines and other biologically relevant heterocycles, such as thiazolo[4,5-d]pyrimidine, allows it to interact with various enzymes and receptors. researchgate.netnih.gov

The pyridine (B92270) and dihydropyridine (B1217469) scaffolds, integral to the thiazolo[5,4-b]pyridine structure, are prevalent in numerous FDA-approved drugs and natural alkaloids, demonstrating their therapeutic relevance. nih.govijpsonline.com The unique arrangement of nitrogen and sulfur atoms within the fused ring system contributes to its distinct chemical properties and biological activity. smolecule.com This scaffold has been successfully utilized to develop agents with a wide array of pharmacological effects, including S1p1 and S1p5 agonists, H3 receptor antagonists, DNA gyrase B inhibitors, and glucokinase activators. researchgate.netnih.gov The adaptability of the thiazolo[5,4-b]pyridine core allows for modifications at various positions, enabling the rational design of compounds with tailored selectivity and potency for specific biological targets. nih.gov

Mechanisms of Kinase Inhibition by Thiazolo[5,4-b]pyridine Derivatives

Thiazolo[5,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. smolecule.comnih.gov

Several studies have identified thiazolo[5,4-b]pyridine derivatives as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the PI3Kα isoform. smolecule.commdpi.comnih.gov The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a key driver in many cancers. mdpi.com

Docking studies have revealed that the thiazolo[5,4-b]pyridine scaffold fits snugly into the ATP-binding pocket of the PI3Kα kinase domain. mdpi.comresearchgate.net Key interactions include hydrogen bonding between the N-heterocyclic core of the inhibitor and residues in the hinge region of the kinase, such as Val851. mdpi.com Additionally, some derivatives form water-mediated hydrogen bonds with other key residues like Typ836 and Asp810, and the sulfonamide group present in some potent inhibitors can form a hydrogen bond with Lys802. mdpi.com These specific interactions are crucial for the high inhibitory potency of these compounds. For instance, a representative compound, 19a , exhibited an IC₅₀ value of 3.6 nM against PI3Kα and also showed potent inhibition of PI3Kγ and PI3Kδ isoforms. nih.govmdpi.comnih.gov

Table 1: Inhibitory Activity of Representative Thiazolo[5,4-b]pyridine Derivatives against PI3K Isoforms

Compound PI3Kα IC₅₀ (nM) PI3Kβ IC₅₀ (nM) PI3Kγ IC₅₀ (nM) PI3Kδ IC₅₀ (nM)
19a 3.4 ~34 1.8 2.5
GSK2126458 (10) - - - -
PF-04691502 (9) - - - -

Data compiled from multiple studies. nih.govmdpi.com

The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical target in gastrointestinal stromal tumors (GIST). nih.govdntb.gov.ua Mutations in the c-KIT gene can lead to its constitutive activation and are found in a majority of GIST cases. mdpi.com Thiazolo[5,4-b]pyridine derivatives have been developed as potent inhibitors of c-KIT, including mutants that confer resistance to existing therapies like imatinib. nih.govdntb.gov.uanih.gov

Research has led to the identification of derivatives, such as compound 6r , that exhibit significant inhibitory activity against both wild-type and mutant c-KIT. nih.gov Notably, 6r was found to be potent against the imatinib-resistant c-KIT V560G/D816V double mutant. nih.govnih.gov The mechanism of action involves blocking the downstream signaling pathways of c-KIT, leading to the induction of apoptosis and cell cycle arrest in cancer cells. nih.govresearchgate.net The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for designing novel c-KIT inhibitors that can overcome drug resistance. nih.gov For example, the 3-(trifluoromethyl)phenyl group was found to fit well into a hydrophobic binding pocket of the kinase. nih.gov

Table 2: Enzymatic Inhibitory Activities of a Thiazolo[5,4-b]pyridine Derivative against c-KIT

Compound c-KIT (wild-type) IC₅₀ (µM) c-KIT V560G/D816V IC₅₀ (µM)
6r - 4.77
Imatinib 0.27 -
Sunitinib 0.14 -

Data from a study on novel c-KIT inhibitors. nih.govresearchgate.net

The versatility of the thiazolo[5,4-b]pyridine scaffold extends to the inhibition of a range of other kinases. nih.govresearchgate.netresearchgate.net The binding modes of these derivatives vary depending on the specific kinase target. nih.govresearchgate.net

ITK (Interleukin-2-inducible T-cell kinase): The 1-nitrogen and 2-amino group of the thiazolo[5,4-b]pyridine scaffold can form hydrogen bonds with the hinge region of ITK. nih.govresearchgate.net

BCR-ABL: Functionalization at the 5-position of the thiazolo[5,4-b]pyridine ring has been explored to target the ATP-binding site of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia. nih.govresearchgate.netutoronto.ca

RAF and VEGFR2: Derivatives with modifications at the 5-position have also been designed as dual inhibitors of RAF kinases (e.g., B-Raf V600E) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govresearchgate.netresearchgate.net These inhibitors often target the DFG-out (inactive) conformation of the kinases. researchgate.net

EGFR-TK: Novel thiazolo[5,4-b]pyridine derivatives have been designed as potent and selective inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), including mutants that confer resistance in non-small cell lung cancer. nih.gov Docking simulations indicate that these compounds form crucial hinge interactions and hydrogen bonds with key residues like Cys797. nih.govontosight.ai

Interactions with Nucleic Acids (DNA/RNA Binding Affinity and Mechanism)

While the primary focus of research on thiazolo[5,4-b]pyridine derivatives has been on kinase inhibition, some studies have explored their interactions with nucleic acids. The ability of small molecules to bind to DNA is a critical aspect of their potential as anticancer agents. actascientific.com

Studies on related thiazolo[5,4-d]pyrimidine (B3050601) derivatives have shown that these compounds can interact with DNA. mdpi.com Electrochemical investigations have suggested that some derivatives can act as intercalators, inserting themselves between the base pairs of the DNA double helix, while others may interact electrostatically with the DNA backbone. mdpi.com For example, one study on a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative suggested an intercalative binding mode with calf-thymus DNA (CT-DNA), with a binding constant (Kb) of 7.24×10⁵ M⁻¹. actascientific.comresearchgate.net Molecular docking studies have further supported the potential for these compounds to bind to DNA, for instance, within the minor groove of the DNA helix. researchgate.netactascientific.com

Modulation of Other Relevant Biological Targets and Pathways

Beyond kinase inhibition and DNA interactions, the thiazolo[5,4-b]pyridine scaffold has been explored for its activity against other biological targets. For instance, derivatives have been investigated as antibacterial agents, with some showing efficacy against various Gram-positive and Gram-negative bacteria. smolecule.com Additionally, certain derivatives have demonstrated antifungal properties. smolecule.com

The broad biological activity of this scaffold is further exemplified by its use in developing agents that modulate cellular metabolism and induce apoptosis through various mechanisms. ontosight.ai The ability of these compounds to interact with a multitude of biological targets underscores the "privileged" nature of the thiazolo[5,4-b]pyridine scaffold and its continued importance in the discovery of new therapeutic agents. researchgate.netnih.gov

S1P1 and S1P5 Receptor Agonist Activity

The sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5, are crucial regulators of immune cell trafficking and have roles in the central nervous system. Agonism of these G protein-coupled receptors (GPCRs) is a validated strategy for the treatment of autoimmune diseases like multiple sclerosis.

Research has led to the discovery of potent dual S1P1/S1P5 agonists based on the thiazolo[5,4-b]pyridine scaffold. nih.govacs.org A notable example is the compound AMG 369, identified through the optimization of a thiazolopyridine series. nih.govacs.org This compound, 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid, demonstrated high potency for the S1P1 receptor with an EC50 of 4.2 nM and was also active at the S1P5 receptor. nih.gov Importantly, it showed limited activity at the S1P3 receptor, an attribute sought to avoid potential cardiovascular side effects like bradycardia. nih.gov Further optimization by replacing the azetidine (B1206935) carboxylate head-group with acyclic amino carboxylates led to novel S1P1 agonists with high selectivity over S1P3. rice.edunih.gov For instance, the compound (-)-2-amino-4-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-methylbutanoic acid was identified as a potent and S1P3-sparing S1P1 agonist. nih.gov

CompoundTarget(s)Activity (EC50)Key Features
AMG 369 S1P1/S1P5S1P1: 4.2 nMDual agonist with limited S1P3 activity. nih.gov
(-)-8c S1P16.7 nMS1P3-sparing S1P1 agonist with acyclic head-group. nih.gov

H3 Receptor Antagonism

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonism of the H3 receptor is being explored for the treatment of cognitive disorders and other neurological conditions. The thiazolo[5,4-b]pyridine scaffold has been identified as a promising core for developing H3 receptor antagonists. nih.gov While specific examples and detailed activity data for 2-hydrazinyl derivatives are not extensively documented in peer-reviewed literature, the inclusion of this scaffold in libraries targeting the H3 receptor highlights its potential. nih.gov The nitrogen atoms within the bicyclic system can engage in key hydrogen bond interactions within the receptor's binding site, a common feature for H3 receptor ligands.

DNA Gyrase B Inhibition

Bacterial DNA gyrase is an essential type II topoisomerase and a validated target for antibacterial agents. The B subunit (GyrB) contains the ATP-binding site, which is a prime target for inhibitors. Thiazolopyridine ureas have been identified as a novel class of antitubercular agents that act by inhibiting the ATPase activity of DNA Gyrase B. acs.org These inhibitors were developed through a pharmacophore-based approach and have shown potent activity against Mycobacterium tuberculosis. acs.org

Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted to assess the structural requirements for thiazolopyridine derivatives as DNA gyrase B inhibitors, aiming to guide the design of new, more effective anti-TB agents. benthamdirect.com These studies highlight the importance of steric and electronic properties of substituents on the thiazolopyridine ring for potent inhibitory activity. benthamdirect.com

Compound ClassTargetMechanismSignificance
Thiazolopyridine Ureas DNA Gyrase B (GyrB)ATPase InhibitionNovel antitubercular agents. acs.org
General Thiazolopyridines DNA Gyrase B (GyrB)ATP-binding site inhibitionPotential broad-spectrum antibacterial agents. benthamdirect.commdpi.com

Glucokinase Activation

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a central role in glucose homeostasis. Glucokinase activators (GKAs) are a class of therapeutic agents being investigated for the treatment of type 2 diabetes. The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent GKAs. acs.orgunifiedpatents.comnewdrugapprovals.org

For example, a series of sulfonamide-containing thiazolo[5,4-b]pyridine derivatives has been explored to generate liver-selective GK activators. acs.orgnewdrugapprovals.org One such compound, 3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide, was found to activate the GK enzyme at low nanomolar concentrations (αKa = 39 nM) and demonstrated significant glucose-lowering effects in animal models. acs.orgnewdrugapprovals.org

Tyrosyl-tRNA Inhibition (based on related imidazopyridine systems)

Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis, making them attractive targets for antimicrobial agents. Tyrosyl-tRNA synthetase (TyrRS) is no exception. While direct studies on 2-hydrazinylthiazolo[5,4-b]pyridine are lacking, research into the closely related imidazo[4,5-b]pyridine scaffold has yielded potent TyrRS inhibitors. nih.govresearchgate.net

A series of novel imidazo[4,5-b]pyridine-5-thione derivatives were synthesized and evaluated for their ability to inhibit Staphylococcus aureus TyrRS. nih.govresearchgate.net Molecular docking studies of the most active compounds revealed key interactions within the enzyme's active site, providing a basis for further optimization. nih.gov These findings suggest that the broader class of fused pyridine heterocycles, including thiazolo[5,4-b]pyridines, warrants investigation as potential TyrRS inhibitors.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Impact of Substituents on Target Affinity, Selectivity, and Mechanistic Pathways

The biological activity of thiazolo[5,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies have been crucial in optimizing potency and selectivity for various targets.

For S1P1/S1P5 Agonism: In the development of AMG 369, the addition of a 1-phenylcyclopropyl group at the C5-position of the thiazolo[5,4-b]pyridine ring was critical for achieving high potency. nih.gov Molecular modeling suggested this group helps to lock the molecule in a preferred conformation for receptor binding. nih.gov The nature of the "head-group" is also vital; replacing the cyclic azetidine-3-carboxylic acid with various acyclic amino acid derivatives allowed for fine-tuning of the selectivity profile, particularly for reducing S1P3 activity while retaining S1P1 potency. nih.gov

For DNA Gyrase B Inhibition: In the thiazolopyridine urea (B33335) series, exploration of side chains at the C5-position was prompted by homology modeling, which suggested this position could access a ribose/solvent pocket in the enzyme. acs.org QSAR studies have further quantified the importance of specific physicochemical properties. For instance, descriptors related to molecular shape (ChiV5chain) and lipophilicity (slogP) were found to be crucial for optimizing inhibitory activity. benthamdirect.com

For Glucokinase Activation: The SAR of thiazolo[5,4-b]pyridine-based GKAs is complex. The substituents on the phenyl ring attached to the core and the nature of the amide group are critical for potency. In the liver-selective series, the presence of a cyclopentyl group and a 5-methoxy substituent on the thiazolopyridine ring, combined with a specific piperazine-1-sulfonyl-phenyl group, culminated in a highly potent compound. acs.orgnewdrugapprovals.org

Positional Effects of Functional Groups on Biological Activity and Binding Modes

The strategic placement of functional groups on the thiazolo[5,4-b]pyridine scaffold is a critical determinant of its biological activity and binding interactions with protein targets. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of this heterocyclic system can profoundly influence its potency and selectivity as a modulator of enzyme function, particularly in the realm of kinase inhibition.

The thiazolo[5,4-b]pyridine core is recognized as a privileged structure in medicinal chemistry due to its resemblance to biologically significant skeletons like purine (B94841) and thiazolo[4,5-d]pyrimidine. nih.gov Its utility has been demonstrated in the development of inhibitors for a range of kinases, including phosphoinositide 3-kinase (PI3K), c-KIT, and epidermal growth factor receptor (EGFR). nih.govnih.govnih.gov The specific interactions with these targets are highly dependent on the nature and location of substituents on the thiazolo[5,4-b]pyridine ring.

Research into the SAR of thiazolo[5,4-b]pyridine derivatives has revealed key positional effects:

2-Position: This position is frequently modified to explore interactions within the active site of target proteins. For instance, the attachment of a pyridyl group at this position has been shown to be a key structural unit for potent PI3Kα inhibitory activity. nih.gov Replacing the pyridyl group with a phenyl group leads to a significant drop in activity, highlighting the importance of the nitrogen atom in the pyridine ring for target engagement. nih.gov In other studies, the introduction of a benzoyl group at the 2-position has also been explored. acs.org

4-Position: The nitrogen atom at the 4-position of the thiazolo[5,4-b]pyridine core often acts as a crucial hinge-binding motif for kinase inhibitors. nih.gov In the context of PI3K inhibitors, this nitrogen atom forms a key hydrogen bond interaction with the Val851 residue in the hinge region of the enzyme's ATP binding pocket. nih.gov

5-Position: Functionalization at the 5-position has been successfully employed to target the ATP-binding site of kinases such as BCR-ABL, RAF, and VEGFR2. nih.gov This position offers a vector for introducing substituents that can occupy deeper pockets within the enzyme active site.

6-Position: The 6-position represents a more recently explored site for modification. In the development of novel c-KIT inhibitors, functionalization at this position has been reported for the first time, leading to the discovery of potent compounds. nih.gov For example, attaching a 3-(trifluoromethyl)phenyl group at this position resulted in moderate c-KIT inhibitory activity, with molecular docking studies suggesting that the trifluoromethyl group fits well into a hydrophobic binding pocket. nih.gov

The electronic and steric properties of the functional groups also play a significant role. For example, the presence of sulfonamide functionality has been identified as important for PI3Kα inhibitory activity. nih.gov Docking studies have shown that the sulfonamide group can form a hydrogen bond with Lys802, further anchoring the inhibitor in the active site. nih.gov The antiproliferative activity of pyridine-based compounds, in general, has been shown to be enhanced by the presence and specific positioning of -OMe, -OH, -C=O, and -NH2 groups, while bulky groups or halogens can sometimes lead to lower activity. nih.gov

The following table summarizes the observed effects of functional group positioning on the biological activity of thiazolo[5,4-b]pyridine derivatives based on published research findings.

PositionFunctional Group/ModificationTarget/ActivityObserved EffectReference(s)
2 Pyridyl groupPI3Kα InhibitionKey for potent inhibitory activity. Replacement with phenyl group significantly decreases activity. nih.gov
4 Nitrogen atom (inherent to the core)PI3Kα Kinase Hinge BindingForms a critical hydrogen bond with Val851 in the hinge region. nih.govnih.gov
5 Various substituentsBCR-ABL, RAF, VEGFR2 InhibitionFunctionalization targets the ATP-binding site. nih.gov
6 3-(trifluoromethyl)phenylc-KIT InhibitionThe trifluoromethyl group occupies a hydrophobic binding pocket, conferring moderate inhibitory activity. nih.gov
Overall Sulfonamide functionalityPI3Kα InhibitionImportant for activity; forms hydrogen bond with Lys802. nih.gov

These findings underscore the importance of precise positional control of functional groups in the design of novel thiazolo[5,4-b]pyridine-based therapeutic agents. The core scaffold provides a versatile platform, and its biological profile can be finely tuned by strategic synthetic modifications at its various positions.

Coordination Chemistry of 2 Hydrazinylthiazolo 5,4 B Pyridine As a Ligand

Ligand Properties and Potential Coordination Modes of the Thiazolo[5,4-b]pyridine (B1319707) Moiety

The 2-Hydrazinylthiazolo[5,4-b]pyridine ligand is a polyfunctional molecule with several potential donor sites for coordination to a metal center. The core structure, thiazolo[5,4-b]pyridine, is a bicyclic heteroaromatic system containing both a pyridine (B92270) and a thiazole (B1198619) ring. Pyridine and its derivatives are well-known for their ability to coordinate to metal ions through the lone pair of electrons on the nitrogen atom. jscimedcentral.comresearchgate.net The nitrogen atom in the pyridine ring of the thiazolo[5,4-b]pyridine moiety is therefore a primary potential coordination site.

The thiazole ring introduces additional potential donor atoms: the nitrogen and sulfur atoms. The nitrogen atom of the thiazole ring can also act as a Lewis base and coordinate to a metal ion. The sulfur atom, with its lone pairs of electrons, presents another possibility for coordination, although its donor strength can be influenced by steric and electronic factors within the fused ring system.

The hydrazinyl group (-NH-NH2) at the 2-position of the thiazole ring is a particularly significant feature. Hydrazine (B178648) and its derivatives are versatile ligands capable of coordinating in several ways. The terminal amino group (-NH2) possesses a lone pair of electrons and can act as a monodentate ligand. Furthermore, the adjacent nitrogen atom of the hydrazinyl group can also participate in coordination, allowing the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with the metal ion.

Given these features, this compound can be expected to exhibit a variety of coordination modes:

Monodentate: Coordination could occur through the pyridine nitrogen, the thiazole nitrogen, or the terminal nitrogen of the hydrazinyl group.

Bidentate: The ligand could chelate to a metal center using:

The pyridine nitrogen and the thiazole nitrogen.

The thiazole nitrogen and the adjacent nitrogen of the hydrazinyl group.

The two nitrogen atoms of the hydrazinyl group.

Tridentate: In certain conformations, it might be possible for the pyridine nitrogen, thiazole nitrogen, and one of the hydrazinyl nitrogens to coordinate to a single metal center, acting as a tridentate pincer-type ligand. smolecule.com

Bridging: The ligand could also bridge two metal centers, with different donor atoms coordinating to each metal.

The actual coordination mode adopted will depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of other competing ligands or counter-ions in the coordination sphere.

Formation of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound would likely follow established procedures for the formation of metal-ligand adducts. A typical synthetic approach involves the reaction of a soluble metal salt with the ligand in a suitable solvent. jscimedcentral.comjocpr.com

The general procedure can be outlined as follows:

Dissolution of Reactants: The this compound ligand would be dissolved in an appropriate organic solvent, such as ethanol, methanol, or dimethylformamide (DMF). A solution of the chosen transition metal salt (e.g., chlorides, nitrates, or acetates of metals like copper(II), nickel(II), cobalt(II), zinc(II), etc.) would be prepared in the same or a compatible solvent. jscimedcentral.comarabjchem.org

Reaction Mixture: The ligand solution is typically added dropwise to the metal salt solution with constant stirring. The reaction may be carried out at room temperature or require heating under reflux to facilitate complex formation. jocpr.comarabjchem.org

Control of pH: The pH of the reaction mixture might need to be adjusted to facilitate the deprotonation of the ligand, if required for a specific coordination mode, or to promote the precipitation of the complex. jocpr.com

Isolation of the Complex: The resulting metal complex, often a solid precipitate, is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum. jocpr.com

The stoichiometry of the resulting complex (the metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. For instance, reacting the ligand with a metal salt in a 1:1, 1:2, or other desired molar ratio can lead to the formation of complexes with different coordination numbers and geometries.

Characterization of Geometric Configurations and Coordination Environments of Metal-Ligand Adducts

Once synthesized, the geometric configuration and coordination environment of the metal-ligand adducts of this compound would be elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in the vibrational frequencies of the functional groups can be observed. For instance, a shift in the stretching frequency of the C=N bond in the pyridine or thiazole ring would indicate the involvement of the respective nitrogen atom in coordination. researchgate.net Similarly, changes in the N-H stretching and bending vibrations of the hydrazinyl group would confirm its participation in bonding to the metal ion. arabjchem.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites. Broadening of NMR signals can sometimes indicate dynamic processes or paramagnetic effects from the metal ion. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectrum of a transition metal complex provides information about the d-d electronic transitions of the metal ion and charge-transfer bands. The positions and intensities of these bands are characteristic of the coordination geometry around the metal center. jocpr.com For example, the electronic spectra of Co(II) complexes can often distinguish between tetrahedral and octahedral geometries. mdpi.com

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which helps to confirm the proposed stoichiometry of the metal-ligand adduct. jocpr.com

Molar Conductance Measurements: The molar conductivity of a solution of the complex can be measured to determine whether the complex is an electrolyte or a non-electrolyte. This helps to establish whether any counter-ions are within the coordination sphere or are present as free ions in the solution. arabjchem.org

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions, magnetic susceptibility measurements can provide information about the number of unpaired electrons and thus the oxidation state and spin state of the metal ion, which can be indicative of the coordination geometry. arabjchem.org

The following table summarizes the expected characterization data for a hypothetical octahedral [M(L)₂(H₂O)₂]Cl₂ complex, where L = this compound:

TechniqueExpected ObservationInterpretation
Single-Crystal X-ray Diffraction Octahedral geometry around the metal center with two L ligands and two water molecules in the coordination sphere.Confirms the coordination number and geometry.
IR Spectroscopy Shift in ν(C=N) of pyridine and thiazole rings. Shift in ν(N-H) of the hydrazinyl group. New bands in the far-IR region.Indicates coordination through pyridine-N, thiazole-N, and hydrazinyl-N. Confirms M-N bond formation.
¹H NMR Spectroscopy Downfield or upfield shifts of ligand protons upon coordination.Identifies the protons closest to the coordination sites.
UV-Vis Spectroscopy d-d transition bands characteristic of an octahedral M(II) ion.Confirms the coordination geometry.
Elemental Analysis Experimental percentages of C, H, N, S, and M match the calculated values for [M(L)₂(H₂O)₂]Cl₂.Confirms the stoichiometry of the complex.
Molar Conductance Value consistent with a 1:2 electrolyte in a suitable solvent like DMF or DMSO.Indicates that the two chloride ions are outside the coordination sphere.
Magnetic Susceptibility Magnetic moment value corresponds to the expected number of unpaired electrons for a high-spin octahedral M(II) ion.Confirms the oxidation state and spin state of the metal.

Electronic Properties and Spectroscopic Signatures of Coordination Compounds

The electronic properties and spectroscopic signatures of coordination compounds derived from this compound would be intrinsically linked to the nature of the metal ion and the specific coordination mode of the ligand.

Electronic Spectra: The UV-Vis spectra of the complexes are expected to exhibit two main types of electronic transitions:

Ligand-centered transitions: These are typically high-energy transitions occurring in the ultraviolet region, corresponding to π → π* and n → π* transitions within the aromatic thiazolo[5,4-b]pyridine system and the hydrazinyl group. These bands may show a slight shift upon coordination compared to the free ligand.

Metal-centered (d-d) and Charge-Transfer transitions: These transitions occur at lower energies, in the visible or near-infrared region, and are more informative about the coordination environment.

d-d transitions: For transition metal ions with partially filled d-orbitals, the absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy and number of these transitions are highly dependent on the geometry of the complex. For instance, an octahedral Ni(II) complex typically shows three spin-allowed d-d transitions. jocpr.com

Charge-transfer (CT) transitions: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (Metal-to-Ligand Charge Transfer, MLCT). LMCT bands are common for ligands with easily oxidizable groups and metal ions in high oxidation states. jocpr.com Given the electron-rich nature of the this compound ligand, LMCT transitions are likely to be observed.

Spectroscopic Signatures in IR and NMR:

As previously mentioned, the key spectroscopic signatures in the IR spectra would be the shifts in the vibrational frequencies of the C=N and N-H groups upon coordination. A summary of expected IR shifts is provided in the table below:

Functional GroupVibrational ModeExpected Shift upon Coordination
Pyridine Ringν(C=N)Shift to lower or higher frequency
Thiazole Ringν(C=N)Shift to lower or higher frequency
Hydrazinyl Groupν(N-H)Shift to lower frequency
Hydrazinyl Groupδ(N-H)Shift to higher frequency

In ¹H NMR spectra, the protons on the pyridine and thiazole rings, as well as the N-H protons of the hydrazinyl group, would serve as probes for coordination. A downfield shift of these protons is generally expected upon coordination due to the deshielding effect of the metal ion.

The combination of these electronic and spectroscopic techniques would provide a comprehensive picture of the coordination chemistry of this compound, allowing for the detailed characterization of its metal complexes and a deeper understanding of its behavior as a versatile ligand in coordination chemistry.

Future Perspectives and Advanced Research Avenues for 2 Hydrazinylthiazolo 5,4 B Pyridine

Development of Novel and Efficient Synthetic Methodologies for Diversification

While various methods exist for the synthesis of the thiazolo[5,4-b]pyridine (B1319707) core, future research will focus on developing more efficient, sustainable, and diversity-oriented strategies. tandfonline.com Current multi-step syntheses, although effective, can be time-consuming and may not be amenable to the rapid generation of large compound libraries. researchgate.netresearchgate.netresearchgate.net

Future efforts are expected to concentrate on:

One-Pot Reactions: Expanding upon existing one-step methods, such as the condensation of 3-amino-2-chloropyridine (B31603) derivatives with isothiocyanates or thioamides, will be a priority. semanticscholar.orgresearchgate.net The development of novel multi-component reactions (MCRs) will allow for the assembly of complex 2-hydrazinylthiazolo[5,4-b]pyridine analogues from simple precursors in a single operation, significantly improving efficiency.

Green Chemistry Approaches: The use of environmentally benign solvents and reaction conditions is a growing trend. Recent studies have demonstrated the successful synthesis of thiazolo[5,4-b]pyridines using green solvents like sabinene (B1680474), a natural bicyclic monoterpene, under thermal or microwave activation. semanticscholar.orgmdpi.com Future work will likely explore other biomass-derived solvents and catalyst-free synthetic methods to minimize environmental impact.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing existing synthetic routes for flow chemistry setups will enable the on-demand production of this compound and its derivatives, facilitating faster screening and development cycles.

Late-Stage Functionalization: A significant challenge is the introduction of chemical diversity at a late stage in the synthesis. Developing novel C-H activation and cross-coupling methodologies specifically for the thiazolo[5,4-b]pyridine core will enable the direct modification of the synthesized scaffold, providing rapid access to a wide array of analogues that are currently difficult to obtain.

Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations

The hydrazinyl group at the 2-position of the thiazolo[5,4-b]pyridine ring is a versatile functional handle that offers numerous opportunities for synthetic transformations. While it is commonly used to form hydrazones, future research will delve into its less explored reactivity to generate novel heterocyclic systems and conjugates. google.com

Key areas for exploration include:

Cyclization Reactions: The di-nucleophilic nature of the hydrazine (B178648) moiety can be exploited in cyclization reactions with various electrophiles to construct novel fused-ring systems. For instance, reaction with 1,3-dicarbonyl compounds, α-haloketones, or α,β-unsaturated systems could lead to the formation of pyrazole (B372694), pyridazine, or other heterocyclic rings fused to the thiazolopyridine core.

Transition-Metal Catalyzed Cross-Coupling: The N-H bonds of the hydrazine group could be utilized in novel transition-metal-catalyzed cross-coupling reactions. This would allow for the direct formation of C-N or N-N bonds, enabling the synthesis of unique substituted hydrazines and azo compounds with potentially interesting biological or material properties.

Bioconjugation: The reactivity of the hydrazine group can be harnessed for bioconjugation. For example, it can react with carbonyl groups present in biomolecules (after periodate (B1199274) oxidation of sugars) to form stable linkages. This opens up the possibility of attaching the thiazolo[5,4-b]pyridine scaffold to proteins, antibodies, or other biological vectors for targeted delivery or diagnostic applications.

Integration with Artificial Intelligence and Machine Learning for Rational Design Principles

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. mdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. researchgate.net

Future applications in this domain will likely involve:

Predictive Modeling: ML algorithms can be trained to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of virtual compounds. This will allow researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources. mdpi.commdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point and defining specific target interactions or property profiles, novel compounds with optimized characteristics can be generated.

Synergy with Structural Biology: Combining AI-driven design with high-resolution structural data from X-ray crystallography or cryo-electron microscopy will enable a more precise and rational design process. rcsb.orgresearchgate.net Computational tools like molecular docking and 3D-QSAR studies are already being used to understand how these molecules interact with their biological targets, such as the kinase domains of BRAF and IRAK4. mdpi.comnih.gov AI can further enhance this by predicting binding affinities and identifying key interactions for a wider range of targets.

Expansion into Novel Bio-Target Modulation Beyond Current Understanding

Derivatives of the thiazolo[5,4-b]pyridine core have demonstrated activity against a variety of biological targets, particularly protein kinases and phosphatases. tandfonline.com Future research will aim to expand this target space, exploring new classes of proteins and uncovering novel mechanisms of action.

Promising future directions include:

Kinase and Phosphatase Selectivity: While inhibitors for targets like PI3K, c-KIT, RAF, and SHP2 have been developed, the next generation of compounds will aim for greater selectivity to minimize off-target effects. researchgate.netacs.orgnih.gov Research will focus on designing inhibitors that can distinguish between closely related isoforms or exploit unique allosteric binding sites. acs.org

Epigenetic Targets: The thiazolo[5,4-b]pyridine scaffold could be adapted to target epigenetic modulators like histone deacetylases (HDACs), methyltransferases, or bromodomains, which are implicated in various diseases, including cancer.

Protein-Protein Interactions (PPIs): Many disease pathways are driven by specific protein-protein interactions. The thiazolo[5,4-b]pyridine framework could serve as a rigid scaffold to present functional groups in a precise spatial orientation to disrupt these interactions, offering a new therapeutic strategy.

G Protein-Coupled Receptors (GPCRs): Thiazolo[5,4-b]pyridine analogues have already shown promise as agonists for sphingosine-1-phosphate (S1P) receptors, a class of GPCRs. researchgate.netresearchgate.net This success opens the door to exploring other GPCRs as potential targets for this chemical series.

Known Biological Target Therapeutic Area Example Compound Class
Phosphoinositide 3-Kinase (PI3K)Oncology2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines researchgate.netresearchgate.net
c-KITOncology (GIST)Novel thiazolo[5,4-b]pyridine derivatives nih.gov
RAF/VEGFR2OncologyDFG-out conformation inhibitors rcsb.orguni-muenchen.de
SHP2OncologyThiazolo[5,4-b]pyridine derivatives acs.org
S1P1 and S1P5 ReceptorsImmunologyAMG 369 researchgate.net

Potential for Applications in Advanced Materials Science (e.g., Functional Dyes, Chemosensors)

Beyond its biomedical applications, the thiazolo[5,4-b]pyridine scaffold possesses unique photophysical properties that make it an attractive candidate for use in advanced materials. The fused aromatic system can participate in extended π-conjugation, which is a key feature for functional organic materials.

Future research in materials science will likely focus on:

Chemosensors: The nitrogen and sulfur atoms in the heterocyclic core can act as binding sites for metal ions and other analytes. Derivatives have already been developed as colorimetric and fluorescent chemosensors for the detection of ions like cyanide. researchgate.net Future work could expand this to a wider range of environmentally or biologically important analytes by modifying the substituents on the core structure.

Functional Dyes and Luminescent Materials: By extending the π-conjugation through the attachment of various aromatic or electron-donating/withdrawing groups, the absorption and emission properties of thiazolo[5,4-b]pyridine derivatives can be fine-tuned. This could lead to the development of novel fluorescent probes for bioimaging, organic light-emitting diodes (OLEDs), or functional dyes for various applications. grafiati.comgoogle.comacs.org

Organic Semiconductors: The planar structure and potential for π-π stacking make the thiazolo[5,4-b]pyridine core a promising building block for organic semiconductor materials used in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Material Application Key Feature of Scaffold Potential Use
ChemosensorsHeteroatom coordination sitesDetection of ions (e.g., cyanide) and small molecules researchgate.netresearchgate.net
Functional DyesExtended π-conjugationBioimaging, OLEDs grafiati.comgoogle.com
Organic SemiconductorsPlanar, π-stacking abilityOrganic electronics (OFETs, OPVs) tandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.